Silicato de magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El silicato de magnesio es un compuesto mineral compuesto por magnesio, silicio y oxígeno. Se encuentra naturalmente en varias formas, incluyendo talco y la gema olivino. Este compuesto es conocido por su estabilidad térmica, resistencia a la meteorización química y capacidad de absorber humedad y aceites . Estas propiedades lo hacen valioso en numerosas aplicaciones industriales, como cosméticos, productos farmacéuticos y procesamiento de alimentos .

Aplicaciones Científicas De Investigación

El silicato de magnesio tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como catalizador en varias reacciones químicas debido a sus propiedades ácido-base.

Biología: Explorado como un material biocerámico para la regeneración ósea.

Medicina: Utilizado en formulaciones farmacéuticas como antiácido y agente antiulceroso.

Industria: Empregado en la producción de cosméticos, aditivos alimentarios y como agente filtrante en bebidas.

Mecanismo De Acción

El silicato de magnesio ejerce sus efectos a través de varios mecanismos:

Actividad antiácida: Neutraliza el ácido clorhídrico en el estómago, proporcionando alivio de la indigestión y la acidez estomacal.

Absorción de humedad: Absorbe la humedad y los aceites, lo que lo hace útil en cosméticos y productos para el cuidado personal.

Actividad catalítica: Funciona como un catalizador heterogéneo al proporcionar sitios ácidos y básicos para las reacciones químicas.

Análisis Bioquímico

Biochemical Properties

Magnesium silicate interacts with various biomolecules in the body. For instance, it has been found to interact with calcium phosphate-based bioceramics, which are extensively used in orthopedic applications . The interaction between magnesium silicate and these bioceramics is believed to be beneficial for bone tissue engineering applications .

Cellular Effects

Magnesium silicate has been found to have effects on various types of cells and cellular processes. For instance, it has been used in the biomedical field to treat bone defects, small fractures of the tibia, dental, maxillofacial reconstruction, and spinal discs . It influences cell function by mimicking the chemistry of the natural bone, providing good biocompatibility and osseointegration .

Molecular Mechanism

At the molecular level, magnesium silicate exerts its effects through various mechanisms. For instance, it has been found to form Mg–O–Si bonds . These bonds are believed to play a crucial role in the formation of a soft inorganic network, which is beneficial for various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium silicate have been found to change over time. For instance, it has been found that the sol-gel transition of magnesium silicate occurs at different times depending on the reaction conditions . This indicates that the product’s stability and degradation can be controlled through the reaction conditions .

Metabolic Pathways

Magnesium silicate is involved in various metabolic pathways. For instance, it has been found to interact with calcium phosphate-based bioceramics, which are involved in various metabolic pathways in the body .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El silicato de magnesio se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de óxido de magnesio o hidróxido de magnesio con sílice en presencia de agua. Esta reacción generalmente ocurre a temperaturas elevadas para facilitar la formación de this compound hidratado . Otro método implica la reacción de precipitación entre una solución de bicarbonato de magnesio y una solución de silicato de sodio pentahidratado, lo que da como resultado la formación de this compound amorfo .

Métodos de producción industrial: En entornos industriales, el this compound a menudo se produce utilizando materias primas como magnesita y dolomita. Estos materiales se calcinan para obtener óxido de magnesio, que luego se hace reaccionar con fuentes de sílice como polvo de sílice o ceniza de cáscara de arroz para producir this compound . El proceso puede implicar una lixiviación ácida para extraer hidróxido de magnesio de alta pureza y sílice amorfa de minerales de silicato naturales .

Análisis De Reacciones Químicas

Tipos de reacciones: El silicato de magnesio experimenta varias reacciones químicas, que incluyen:

Hidratación: Reaccionar con agua para formar this compound hidratado.

Reacciones ácido-base: Exhibe propiedades superficiales tanto ácidas como básicas, lo que lo hace útil como catalizador heterogéneo.

Reactivos y condiciones comunes:

Hidratación: Óxido de magnesio y polvo de sílice en agua destilada.

Reacciones ácido-base: Condiciones controladas de coprecipitación para ajustar la reactividad superficial.

Productos principales:

This compound hidratado: Formado a través de reacciones de hidratación.

Silicatos de magnesio modificados en superficie: Producidos mediante métodos de coprecipitación.

Comparación Con Compuestos Similares

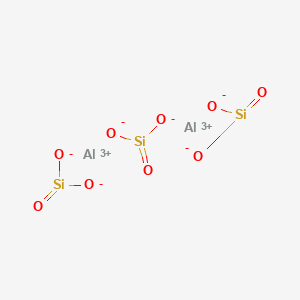

El silicato de magnesio se puede comparar con otros compuestos de silicato como:

Silicato de calcio: Utilizado en materiales de construcción y como aditivo alimentario.

Silicato de aluminio: Comúnmente encontrado en cerámicas y como relleno en productos de papel y caucho.

Silicato de zinc: Utilizado en recubrimientos resistentes a la corrosión y como fósforo en lámparas fluorescentes.

Singularidad: El this compound es único debido a su combinación de estabilidad térmica, absorción de humedad y propiedades catalíticas. Su capacidad para funcionar tanto como ácido como base en reacciones químicas lo diferencia de otros compuestos de silicato .

Propiedades

Número CAS |

1343-88-0 |

|---|---|

Fórmula molecular |

MgO3Si |

Peso molecular |

100.39 g/mol |

Nombre IUPAC |

magnesium;oxygen(2-);silicon(4+) |

InChI |

InChI=1S/Mg.3O.Si/q+2;3*-2;+4 |

Clave InChI |

ZADYMNAVLSWLEQ-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[O-2].[O-2].[Mg+2].[Si+4] |

Descripción física |

Pellets or Large Crystals, Other Solid; Other Solid |

Origen del producto |

United States |

Q1: What is the chemical formula and molecular weight of magnesium silicate?

A1: While magnesium silicate can exist in various forms, its general formula is MgSiO3. The molecular weight varies based on the specific structure and hydration but is approximately 100.39 g/mol for the anhydrous form.

Q2: How does the particle size of magnesium silicate affect its performance in latex paint?

A2: Reducing the particle size of magnesium silicate significantly improves the properties of latex paint. Specifically, nano-milled magnesium silicate with a smaller particle size (26 microns) resulted in better whiteness, wet hiding, dry hiding, and gloss compared to larger particles (30 microns) obtained through conventional agitation. []

Q3: Does the surface charge of magnesium silicate influence its adsorption capabilities?

A3: Yes, surface charge is crucial for the adsorption performance of magnesium silicate, particularly for pollutants like methylene blue. A higher negative surface charge density, achievable by adjusting the Si/Mg ratio during synthesis, enhances the adsorption capacity for positively charged molecules. []

Q4: Can magnesium silicate be used as a filler in rubber materials?

A4: Yes, highly dispersed synthetic magnesium silicate has proven effective as a filler in styrene-butadiene rubber (SBR). Incorporation of magnesium silicate improves the mechanical properties of the vulcanized rubber significantly compared to unfilled rubber. []

Q5: How is magnesium silicate used to improve the quality of biodiesel?

A5: Magnesium silicate acts as an effective adsorbent for removing free fatty acids (FFAs) from biodiesel during the purification process. This dry-washing method helps the biodiesel meet international standards by reducing FFA content, peroxide value, and improving color. [, ]

Q6: Can magnesium silicate be utilized in the production of puffed corn snacks?

A6: Yes, incorporating magnesium silicate as a nucleating agent during the extrusion process enhances the texture of puffed corn-fish snacks. A concentration of 0.5% magnesium silicate was found to be optimal, reducing air cell diameter and increasing cell density for a crispier texture. []

Q7: Can magnesium silicate be used to create a sensor for detecting benzene?

A7: Yes, hollow magnesium silicate spheres have been successfully employed in developing a sensitive and selective cataluminescence sensor for benzene detection. This sensor demonstrates a broad linear range, low detection limit, and excellent selectivity for benzene over other volatile organic compounds. []

Q8: What is the potential application of magnesium silicate in controlling agricultural pests?

A8: Research suggests potential for using cerium-doped strontium magnesium silicate phosphor (Sr2MgSi2O7:Ce) as a triboluminescent light source. This material emits blue light upon sliding friction, which could be harnessed for controlling agricultural pests. []

Q9: Are there concerns regarding the environmental impact of using magnesium silicate?

A9: While magnesium silicate itself has low toxicity, the mining and processing of some silicate minerals, including those containing magnesium, can pose occupational hazards. Inhalation of dust from these minerals can lead to fibrosis and pneumoconiosis. Responsible mining and processing practices are crucial to mitigate these risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)